Cas no 844683-56-3 (3-Chloro-4'-(ethylthio)benzhydrol)
3-Chloro-4'-(ethylthio)benzhydrol Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4'-(ethylthio)benzhydrol
- (3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol
- (3-Chlorophenyl)(4-(ethylthio)phenyl)methanol
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- MDL: MFCD06201310
- Inchi: 1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3
- InChI Key: XSOOEIXUUUIWDL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC(=CC=1)SCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 241
- XLogP3: 4.2
- Topological Polar Surface Area: 45.5
3-Chloro-4'-(ethylthio)benzhydrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022483-1g |
3-Chloro-4'-(ethylthio)benzhydrol |
844683-56-3 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 022483-5g |
3-Chloro-4'-(ethylthio)benzhydrol |
844683-56-3 | 97% | 5g |
£709.00 | 2022-03-01 | |
| Fluorochem | 022483-25g |
3-Chloro-4'-(ethylthio)benzhydrol |
844683-56-3 | 97% | 25g |
£1544.00 | 2022-03-01 | |
| abcr | AB166900-1 g |
3-Chloro-4'-(ethylthio)benzhydrol; 97% |
844683-56-3 | 1g |
€594.40 | 2023-05-08 | ||
| abcr | AB166900-5 g |
3-Chloro-4'-(ethylthio)benzhydrol; 97% |
844683-56-3 | 5g |
€1004.40 | 2023-05-08 | ||
| abcr | AB166900-1g |
3-Chloro-4'-(ethylthio)benzhydrol, 97%; . |
844683-56-3 | 97% | 1g |
€1555.10 | 2025-04-16 | |
| abcr | AB166900-5g |
3-Chloro-4'-(ethylthio)benzhydrol; 97% |
844683-56-3 | 5g |
€1004.40 | 2023-09-16 | ||
| Crysdot LLC | CD12026071-1g |
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol |
844683-56-3 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12026071-5g |
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol |
844683-56-3 | 97% | 5g |
$881 | 2024-07-24 | |
| Ambeed | A382218-1g |
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol |
844683-56-3 | 97% | 1g |
$441.0 | 2025-04-16 |
3-Chloro-4'-(ethylthio)benzhydrol Suppliers
3-Chloro-4'-(ethylthio)benzhydrol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-Chloro-4'-(ethylthio)benzhydrol
Professional Introduction to 3-Chloro-4'-(ethylthio)benzhydrol (CAS No. 844683-56-3)
3-Chloro-4'-(ethylthio)benzhydrol, with the chemical identifier CAS No. 844683-56-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both chloro and ethylthio substituents on the benzhydrol backbone imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.
The benzhydrol moiety, characterized by its two aromatic rings connected by a methylene bridge, serves as a versatile scaffold for medicinal chemists. The introduction of a chloro group at the 3-position enhances electrophilic aromatic substitution reactions, while the ethylthio group at the 4'-position introduces nucleophilic centers that can participate in various coupling reactions. This dual functionality makes 3-Chloro-4'-(ethylthio)benzhydrol a promising candidate for further derivatization and exploration in drug discovery.
In recent years, there has been a growing interest in molecules that exhibit both kinase inhibition and antioxidant properties. The structural features of 3-Chloro-4'-(ethylthio)benzhydrol align well with this trend, as it can be modified to target specific enzymatic pathways involved in inflammation and cancer. For instance, modifications at the chloro and ethylthio positions can yield derivatives that selectively inhibit tyrosine kinases, which are overexpressed in many oncogenic pathways.
Recent studies have highlighted the potential of benzhydrol derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors has opened new avenues for therapeutic intervention. Specifically, derivatives of 3-Chloro-4'-(ethylthio)benzhydrol have shown promise in preclinical models for their ability to modulate neurotransmitter activity. This has sparked further research into optimizing their pharmacokinetic profiles and enhancing their bioavailability.
The synthesis of 3-Chloro-4'-(ethylthio)benzhydrol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Starting from commercially available precursors, such as resorcinol and thiophenol derivatives, the compound can be synthesized through a series of halogenation, thiolation, and condensation reactions. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce functional groups with high precision.
The role of computational chemistry in designing and optimizing derivatives of 3-Chloro-4'-(ethylthio)benzhydrol cannot be overstated. Molecular modeling studies have been instrumental in predicting the binding affinities of various analogs to biological targets. By leveraging computational tools, researchers can identify structural motifs that enhance potency and selectivity, thereby accelerating the drug discovery process.
In conclusion, 3-Chloro-4'-(ethylthio)benzhydrol represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
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